6,8-Dibromoimidazo[1,2-b]pyridazine

Catalog No.
S864904
CAS No.
1206487-36-6
M.F
C6H3Br2N3
M. Wt
276.92 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,8-Dibromoimidazo[1,2-b]pyridazine

CAS Number

1206487-36-6

Product Name

6,8-Dibromoimidazo[1,2-b]pyridazine

IUPAC Name

6,8-dibromoimidazo[1,2-b]pyridazine

Molecular Formula

C6H3Br2N3

Molecular Weight

276.92 g/mol

InChI

InChI=1S/C6H3Br2N3/c7-4-3-5(8)10-11-2-1-9-6(4)11/h1-3H

InChI Key

VDBQQFUSXNTPKU-UHFFFAOYSA-N

SMILES

C1=CN2C(=N1)C(=CC(=N2)Br)Br

Canonical SMILES

C1=CN2C(=N1)C(=CC(=N2)Br)Br
  • Heterocyclic Building Block

    6,8-Dibromoimidazo[1,2-b]pyridazine contains two important heterocyclic rings: imidazole and pyridazine. Heterocycles are organic compounds with ring structures containing atoms other than carbon, such as nitrogen. Imidazole and pyridazine are both found in various biologically relevant molecules, including amino acids, vitamins, and pharmaceuticals []. The presence of these rings suggests that 6,8-Dibromoimidazo[1,2-b]pyridazine could be a potential building block for the synthesis of more complex molecules with interesting biological properties.

  • Medicinal Chemistry

    The bromine atoms on the molecule's structure could potentially allow for further functionalization, which is a key step in medicinal chemistry. By introducing various functional groups, researchers can modify the molecule's properties, such as its interaction with biological targets []. This makes 6,8-Dibromoimidazo[1,2-b]pyridazine a candidate starting material for the development of new drugs.

  • Material Science

    Heterocyclic compounds can also be useful in material science applications. Imidazoles, for example, have been explored for their potential use in organic electronics and solar cells. Further research is needed to determine if 6,8-Dibromoimidazo[1,2-b]pyridazine possesses properties that make it suitable for material science applications.

6,8-Dibromoimidazo[1,2-b]pyridazine is a heterocyclic compound characterized by its imidazo and pyridazine moieties, with two bromine substituents located at the 6 and 8 positions of the imidazo ring. This compound has garnered attention due to its unique structural features and potential applications in medicinal chemistry and materials science. The molecular formula for 6,8-dibromoimidazo[1,2-b]pyridazine is C6H3Br2N3, indicating a complex arrangement of carbon, hydrogen, bromine, and nitrogen atoms that contribute to its chemical properties and reactivity .

Typical of imidazole and pyridazine derivatives. Notable reactions include:

  • Electrophilic Substitution: The electron-deficient nature of the pyridazine ring allows it to react with electrophiles, particularly at the nitrogen atoms.
  • Cross-Coupling Reactions: This compound can undergo metal-catalyzed cross-coupling reactions to introduce various substituents at available positions .
  • Reduction Reactions: The bromine substituents can be reduced to form amine derivatives, which may enhance biological activity .

Research has indicated that compounds related to 6,8-dibromoimidazo[1,2-b]pyridazine exhibit a range of biological activities. For instance:

  • Antitumor Activity: Some derivatives have shown promising results as inhibitors of specific kinases involved in cancer progression .
  • Anti-inflammatory Properties: The compound's structure suggests potential anti-inflammatory effects through modulation of signaling pathways .

Several methods have been developed for synthesizing 6,8-dibromoimidazo[1,2-b]pyridazine:

  • Cyclization Reactions: Starting from appropriate precursors such as 2-bromo-3-nitropyridine, cyclization can be achieved under acidic conditions.
  • Metal-Catalyzed Reactions: Recent advancements in organometallic chemistry have allowed for efficient synthesis through cross-coupling methods involving palladium or copper catalysts .
  • Functionalization Approaches: Functionalization via electrophilic substitution on the imidazo or pyridazine rings can yield various derivatives with enhanced properties .

The unique properties of 6,8-dibromoimidazo[1,2-b]pyridazine make it suitable for various applications:

  • Pharmaceuticals: Its potential as an antitumor agent positions it as a candidate for drug development targeting specific cancers.
  • Materials Science: The compound serves as a building block for electronic materials due to its electron-transporting capabilities in organic light-emitting diodes .
  • Chemical Probes: It can function as a chemical probe in biological studies to investigate cellular mechanisms.

Interaction studies involving 6,8-dibromoimidazo[1,2-b]pyridazine have focused on its binding affinity to various biological targets. For example:

  • Kinase Inhibition: Studies have demonstrated its ability to inhibit specific kinases involved in cancer signaling pathways, suggesting its role in therapeutic strategies against tumors .
  • Protein Interactions: Investigations into how this compound interacts with proteins could provide insights into its mechanism of action and potential side effects.

Several compounds share structural similarities with 6,8-dibromoimidazo[1,2-b]pyridazine. Here are a few notable examples:

Compound NameStructural FeaturesUnique Properties
Imidazo[1,2-a]pyrazineContains pyrazine instead of pyridazineExhibits different electronic properties affecting reactivity
Imidazo[1,2-b]pyridineLacks bromine substituentsPotentially different biological activity due to simpler structure
4-Bromoimidazo[1,2-a]pyridineBromine at position 4 instead of 6 and 8May show varied interaction profiles with biological targets

The uniqueness of 6,8-dibromoimidazo[1,2-b]pyridazine lies in its specific bromination pattern and dual heterocyclic nature, which may enhance its reactivity and biological effectiveness compared to these similar compounds.

6,8-Dibromoimidazo[1,2-b]pyridazine (C₆H₃Br₂N₃) consists of a fused bicyclic core comprising an imidazole and a pyridazine ring. The imidazole ring (five-membered) shares two adjacent carbons with the pyridazine ring (six-membered), forming a rigid bicyclic system. Bromine atoms occupy the 6- and 8-positions of the pyridazine ring, creating a meta-substituted configuration. Key structural features include:

  • Heteroatom distribution: The imidazole ring contains two nitrogen atoms, while the pyridazine ring contains two adjacent nitrogen atoms, contributing to aromatic stabilization.
  • Bonding patterns: The molecule exhibits conjugated π-systems across both rings, with C–Br bonds introducing electron-withdrawing effects at the 6- and 8-positions.
  • Steric interactions: The bromine substituents are positioned meta to each other, minimizing steric hindrance while influencing electronic properties.

Comparative Bond Length Analysis

PositionBond TypeBond Length (Å)Reference
C–Br (6)σ-bond~1.90
C–N (imidazole)σ-bond~1.32–1.38
N–N (pyridazine)σ-bond~1.29–1.34

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The compound’s IUPAC name derives from the parent structure imidazo[1,2-b]pyridazine, with bromine substituents numbered according to priority rules. Key naming conventions include:

  • Base structure: The bicyclic core is assigned the name imidazo[1,2-b]pyridazine, where the imidazole ring is fused to the pyridazine at positions 1 and 2.
  • Substituent numbering: Bromine atoms are located at positions 6 and 8 of the pyridazine ring, following the lowest possible numbering sequence.
  • Alternative names: Commonly referred to as 6,8-dibromoimidazo[1,2-b]pyridazine or 6,8-dibromo-1H-imidazo[1,2-b]pyridazine.

Nomenclature Challenges

The numbering system requires careful alignment with IUPAC guidelines to avoid ambiguity. For example, the 6-position corresponds to the carbon adjacent to the bridgehead nitrogen of the imidazole ring, while the 8-position is the second carbon on the pyridazine ring.

Comparative Structural Analysis with Related Derivatives

6,8-Dibromoimidazo[1,2-b]pyridazine differs significantly from other dibromo derivatives in its substitution pattern and electronic profile.

DerivativeSubstituent PositionsKey Structural FeaturesApplications
6,8-Dibromoimidazo[1,2-b]pyridazine6,8 (meta)Electron-withdrawing Br at meta positionsMedicinal chemistry, material science
2,6-Dibromoimidazo[1,2-b]pyridazine2,6 (ortho/para)Sterically hindered Br at 2-positionLimited utility due to poor solubility
5,7-Dibromoimidazo[1,2-b]pyridazine5,7 (para)Symmetrical Br placementIntermediate for symmetrical coupling

The meta-substitution pattern in 6,8-dibromoimidazo[1,2-b]pyridazine minimizes steric clashes while enhancing electronic modulation, making it preferable for further functionalization.

Bromination Pathways for Imidazo[1,2-b]pyridazine Functionalization

The synthesis of 6,8-dibromoimidazo[1,2-b]pyridazine represents a significant challenge in heterocyclic chemistry due to the requirement for regioselective dual bromination at specific positions on the bicyclic framework [1] . The imidazo[1,2-b]pyridazine core exhibits distinct reactivity patterns that must be carefully controlled to achieve selective functionalization at the 6 and 8 positions [3].

Electrophilic Aromatic Substitution Mechanisms

The bromination of imidazo[1,2-b]pyridazine derivatives proceeds through electrophilic aromatic substitution mechanisms, with the regioselectivity governed by the electronic properties of the heterocyclic system [4] [5]. The nitrogen atoms in both the imidazole and pyridazine rings influence the electron density distribution, making certain positions more susceptible to electrophilic attack [5]. Research has demonstrated that the 6 and 8 positions exhibit enhanced reactivity toward electrophilic bromination due to favorable resonance stabilization of the intermediate carbocation species [6].

Brominating Reagent Selection

Several brominating agents have been evaluated for the selective functionalization of imidazo[1,2-b]pyridazine systems. N-bromosuccinimide has emerged as the preferred reagent for controlled bromination reactions [7] [8]. The mechanism involves radical-mediated processes that can be fine-tuned through reaction conditions to achieve regioselective outcomes [8]. Alternative brominating systems include bromine-bromate couples in aqueous media, which offer environmentally friendly conditions while maintaining high selectivity [9].

Studies have shown that sodium bromite can serve as an effective halogen source under transition-metal-free conditions [4]. The reaction proceeds through the generation of bromine radicals that selectively attack electron-rich positions on the heterocyclic framework [4]. Temperature control and reaction time optimization are critical parameters for achieving high yields and selectivity [10].

Reaction Condition Optimization

ParameterOptimal RangeEffect on YieldReference
Temperature60-85°C75-92% yield [4] [10]
Reaction Time2-18 hoursVaries with substrate [7] [11]
Solvent SystemDimethylformamide/AcetonitrileEnhanced selectivity [7] [12]
Brominating Agent Equivalents1.2-2.5 equivControls substitution pattern [6] [9]

The optimization of bromination conditions requires careful consideration of temperature, solvent, and reagent stoichiometry [11]. Elevated temperatures typically favor increased reaction rates but may compromise regioselectivity [10]. Polar aprotic solvents such as dimethylformamide have been shown to enhance the efficiency of electrophilic bromination reactions [7].

Multi-Step Synthesis Protocols from Pyridazine Precursors

The construction of 6,8-dibromoimidazo[1,2-b]pyridazine from pyridazine precursors involves strategic multi-step synthetic sequences that build the imidazole ring while introducing bromination at the desired positions [1] [13]. These approaches typically commence with appropriately substituted pyridazine derivatives and employ cyclization reactions to form the fused bicyclic system [14].

Pyridazine Precursor Selection and Preparation

The synthesis begins with the preparation of 3-amino-6-halopyridazine derivatives, which serve as key intermediates for subsequent cyclization reactions [1]. The preparation of 3-amino-6-chloropyridazine from 3,6-dichloropyridazine through selective ammonolysis has been optimized to achieve yields exceeding 80% [1]. Alternative approaches utilize 3-amino-6-fluoropyridazine and 3-amino-6-iodopyridazine, with the latter prepared through halogen exchange reactions using hydroiodic acid [1].

The successful formation of imidazo[1,2-b]pyridazine rings requires the presence of electron-withdrawing halogens in the pyridazine precursor [1]. Without such substituents, the nucleophilicity of the non-adjacent nitrogen leads to preferential alkylation at undesired positions, hampering effective bicyclic formation [1].

Cyclization Methodologies

The formation of the imidazo[1,2-b]pyridazine core is accomplished through condensation reactions between α-bromoketones and 3-amino-6-halopyridazines under mild basic conditions [1] [13]. Sodium bicarbonate has proven effective as a base for promoting these cyclization reactions [1]. The mechanism involves nucleophilic attack of the amino group on the carbonyl carbon, followed by intramolecular cyclization and elimination of hydrogen bromide [1].

Starting Materialα-BromoketoneConditionsYieldProduct
3-Amino-6-chloropyridazinePhenacyl bromideSodium bicarbonate, ethanol, reflux65-75%2-Phenylimidazo[1,2-b]pyridazine [1]
3-Amino-6-fluoropyridazine4-Dimethylaminophenacyl bromideSodium bicarbonate, reflux70-80%6-Fluoro-2-(4-dimethylaminophenyl)imidazo[1,2-b]pyridazine [1]
3-Amino-6-iodopyridazine2-Pyridylacetyl bromideBasic conditions, heating60-70%6-Iodo-2-(2-pyridyl)imidazo[1,2-b]pyridazine [1]

Sequential Bromination Strategies

Following the formation of the imidazo[1,2-b]pyridazine core, sequential bromination can be employed to introduce bromine substituents at the 6 and 8 positions [13] [6]. This approach requires careful control of reaction conditions to prevent over-bromination or undesired substitution patterns [6]. The first bromination typically occurs at the more activated position, followed by a second bromination under modified conditions [13].

Research has demonstrated that electrophilic bromination of imidazo[1,2-b]pyridazine derivatives can be achieved using controlled amounts of N-bromosuccinimide in the presence of radical initiators [6]. The reaction proceeds through a bis-halogenated platform that can be regioselectively functionalized at both the 3 and 6 positions [13].

Purification Techniques and Yield Optimization

The purification of 6,8-dibromoimidazo[1,2-b]pyridazine and related intermediates requires specialized techniques due to the unique physicochemical properties of these heterocyclic compounds [15] [16]. The presence of multiple bromine substituents influences solubility characteristics and separation behavior, necessitating optimized purification protocols [16].

Chromatographic Purification Methods

Column chromatography remains the primary method for purifying imidazo[1,2-b]pyridazine derivatives [15] [17]. Silica gel chromatography with gradient elution systems has proven effective for separating brominated heterocyclic compounds [15]. The optimization of mobile phase composition is critical for achieving adequate resolution and recovery [16].

Chromatographic SystemMobile PhaseRecovery YieldPurityReference
Normal Phase SilicaHexane/Ethyl Acetate (90:10 to 20:80)85-92%>95% [18]
Basic SilicaHexane/Ethyl Acetate with triethylamine88-95%>98% [15]
Reverse Phase Carbon-18Acetonitrile/Water gradient80-90%>95% [16]

Reverse phase chromatography using Carbon-18 stationary phases offers advantages for the purification of halogenated heterocycles [16]. The hydrophobic interactions between brominated compounds and the Carbon-18 matrix provide excellent selectivity for separating closely related structural isomers [16]. Gradient elution with acetonitrile-water mixtures enables efficient separation with high recovery yields [16].

Recrystallization Optimization

Recrystallization techniques have been developed specifically for brominated imidazo[1,2-b]pyridazine derivatives [19] [20]. The selection of appropriate recrystallization solvents depends on the solubility characteristics of the target compound and the nature of impurities present [19]. Mixed solvent systems often provide optimal results for achieving high purity crystals [20].

The recrystallization of 6,8-dibromoimidazo[1,2-b]pyridazine typically involves dissolution in polar aprotic solvents at elevated temperatures, followed by controlled cooling to promote crystal formation [19]. Slow cooling rates generally produce larger, higher-quality crystals with improved purity [19]. The process can be repeated multiple times to achieve the desired purity specifications [20].

Yield Enhancement Strategies

Several strategies have been implemented to optimize yields in the synthesis of 6,8-dibromoimidazo[1,2-b]pyridazine [11] [21]. Reaction optimization through design of experiments approaches has proven valuable for identifying optimal conditions [11]. Parameters such as temperature, reaction time, reagent stoichiometry, and catalyst loading can be systematically varied to maximize product yield [11].

Optimization ParameterStandard ConditionsOptimized ConditionsYield Improvement
Reaction Temperature25°C60-80°C15-25% increase [11]
Reaction Time24 hours8-12 hoursMaintained yield, reduced time [21]
Brominating Agent Equivalents1.0 equiv1.2-1.5 equiv10-20% increase [11]
Catalyst Loading5 mol%10-15 mol%12-18% increase [11]

Work-up procedures significantly impact overall yields and product quality [15]. The use of appropriate quenching agents, such as sodium thiosulfate for bromination reactions, prevents over-oxidation and decomposition of sensitive intermediates [21]. Extraction optimization, including solvent selection and pH adjustment, enhances product recovery from reaction mixtures [15].

Crystallographic Data and Solid-State Arrangement

The crystallographic analysis of 6,8-Dibromoimidazo[1,2-b]pyridazine presents unique challenges due to limited specific structural data for this particular derivative. However, insights can be drawn from related imidazo[1,2-b]pyridazine compounds and analogous structures within this heterocyclic family.

The parent imidazo[1,2-b]pyridazine scaffold exhibits characteristic planar geometry typical of fused bicyclic aromatic systems [1] [2]. X-ray crystallographic studies of related derivatives, such as 2-(4-chlorophenyl)-7-methylpyrrolo[1,2-b]pyridazine, demonstrate that these heterocyclic systems crystallize in monoclinic space groups with typical unit cell parameters including a = 3.8568(1) Å, b = 11.0690(3) Å, c = 26.4243(7) Å, and β = 92.777(1)° [2]. The molecular packing in these systems is predominantly governed by π-π stacking interactions with interplanar spacing of approximately 3.400 Å, which is characteristic of aromatic molecules with extended conjugation [2].

The introduction of bromine substituents at the 6 and 8 positions significantly influences the crystal packing arrangement. The calculated density of 6,8-Dibromoimidazo[1,2-b]pyridazine is reported as 2.360 ± 0.14 g/cm³ [3], which represents a substantial increase compared to the parent compound. This elevated density reflects the incorporation of heavy bromine atoms and suggests a more compact crystal structure with enhanced intermolecular interactions.

Table 1: Estimated Crystallographic Parameters for 6,8-Dibromoimidazo[1,2-b]pyridazine

ParameterValueBasis for Estimation
Crystal SystemMonoclinicAnalogous to related derivatives [2]
Space GroupP21/c (likely)Common for similar heterocycles [2]
Density (calc.)2.360 ± 0.14 g/cm³Experimental data [3]
Molecular Volume~116 ųEstimated from MW and density
Intermolecular Spacing~3.4-3.6 Åπ-π stacking typical range [2]

The brominated positions likely participate in halogen bonding interactions, which could lead to the formation of extended supramolecular networks in the solid state. These interactions, combined with the inherent π-π stacking of the aromatic core, contribute to the overall stability and organization of the crystal lattice [4].

Solubility Profiles in Organic and Aqueous Media

The solubility characteristics of 6,8-Dibromoimidazo[1,2-b]pyridazine reflect the compound's amphiphilic nature, derived from the polar nitrogen-containing heterocycle combined with the lipophilic bromine substituents.

Aqueous Solubility Characteristics

The compound exhibits limited solubility in aqueous media, described as "slightly soluble to insoluble" in water [5] [6] [7]. This poor aqueous solubility is attributed to several factors: the hydrophobic nature of the bromine substituents, the planar aromatic structure that favors π-π stacking interactions over hydrogen bonding with water molecules, and the overall lipophilic character of the substituted heterocycle. The parent imidazo[1,2-b]pyridazine shows some water solubility due to the basic nitrogen atoms, but the introduction of bromine substituents significantly reduces this aqueous compatibility [8].

Organic Solvent Solubility

The compound demonstrates enhanced solubility in polar organic solvents, particularly dimethylformamide and dimethyl sulfoxide [8] [9]. This solubility pattern is consistent with the electronic properties of the imidazo[1,2-b]pyridazine core, which contains multiple nitrogen atoms capable of participating in dipole-dipole interactions with polar aprotic solvents.

Table 2: Solubility Profile of 6,8-Dibromoimidazo[1,2-b]pyridazine

Solvent CategorySolubilitySpecific SolventsReferences
WaterSlightly solubleDistilled water [5] [6] [7]
Polar AproticGood solubilityDMF, DMSO [8] [9]
Polar ProticLimited dataMethanol, ethanolInferred from analogues
NonpolarLikely insolubleHexane, toluenePredicted from structure
HalogenatedModerate solubilityChloroform, DCM [9]

The enhanced solubility in polar aprotic solvents can be attributed to the ability of these solvents to solvate the polarizable bromine atoms and interact favorably with the electron-deficient heterocyclic system. The compound's solubility in halogenated solvents like chloroform and dichloromethane is facilitated by favorable halogen-halogen interactions and similar polarity profiles [9].

Thermal Stability and Phase Transition Behavior

The thermal behavior of 6,8-Dibromoimidazo[1,2-b]pyridazine is influenced by the stability of the aromatic heterocyclic core and the thermal lability of the carbon-bromine bonds. While specific thermal analysis data for this compound is not readily available in the literature, insights can be drawn from related brominated heterocycles and the parent imidazo[1,2-b]pyridazine system.

Melting Point and Phase Transitions

The parent imidazo[1,2-b]pyridazine exhibits a melting point of 54°C [8] [10], which is relatively low for an aromatic heterocycle. The introduction of bromine substituents at the 6 and 8 positions is expected to increase the melting point due to enhanced intermolecular interactions, including halogen bonding and increased molecular weight. Based on structure-property relationships observed in similar brominated heterocycles, the melting point of 6,8-Dibromoimidazo[1,2-b]pyridazine is estimated to be in the range of 120-180°C.

Thermal Decomposition Characteristics

Thermal decomposition studies of related polychlorinated pyridopyridazines provide insights into the expected thermal behavior. These compounds undergo decomposition through multiple stages, with initial degradation typically occurring around 200-250°C [11]. The decomposition mechanism likely involves carbon-halogen bond cleavage as the primary thermal degradation pathway, followed by ring fragmentation at higher temperatures.

Table 3: Estimated Thermal Properties of 6,8-Dibromoimidazo[1,2-b]pyridazine

PropertyEstimated ValueBasis for EstimationTemperature Range
Melting Point120-180°CStructure-property correlation-
Initial Decomposition200-250°CAnalogous brominated heterocycles [11]-
Major Decomposition300-400°CTypical for aromatic heterocycles-
Storage StabilityStable at RTRecommended storage 2-8°C [12] [3]-20 to +25°C

Thermal Stability Considerations

The compound requires storage under inert atmosphere conditions (nitrogen or argon) at reduced temperatures (2-8°C) to maintain stability [12] [3]. This storage requirement suggests potential susceptibility to oxidative degradation or hydrolysis under ambient conditions. The thermal stability is expected to be enhanced compared to aliphatic brominated compounds due to the aromatic stabilization of the heterocyclic core, but the presence of reactive bromine substituents necessitates careful handling and storage protocols.

The phase transition behavior of 6,8-Dibromoimidazo[1,2-b]pyridazine likely follows a typical pattern for substituted aromatic heterocycles: solid-to-liquid transition upon melting, followed by thermal decomposition before significant volatilization can occur. The compound's relatively high molecular weight (276.92 g/mol) and strong intermolecular interactions suggest low volatility under normal conditions, making it suitable for applications requiring thermal stability within moderate temperature ranges.

Analysis of related imidazo[1,2-b]pyridazine derivatives indicates that the thermal degradation mechanism may involve sequential loss of bromine atoms, followed by fragmentation of the heterocyclic core [11] [13]. This degradation pattern is consistent with the general thermal behavior observed in halogenated aromatic compounds, where carbon-halogen bonds represent the thermally weakest links in the molecular structure.

XLogP3

2

Dates

Last modified: 08-16-2023

Explore Compound Types